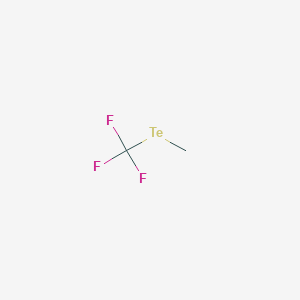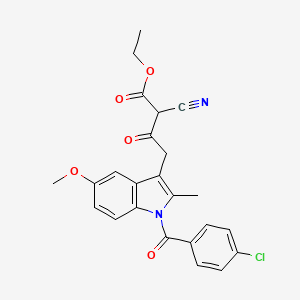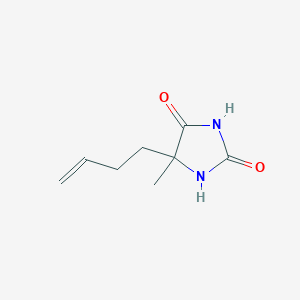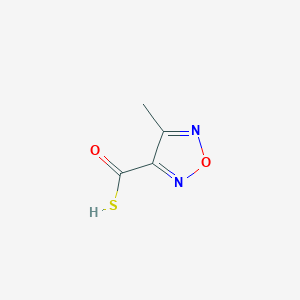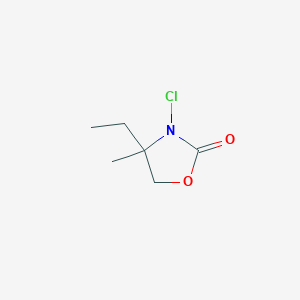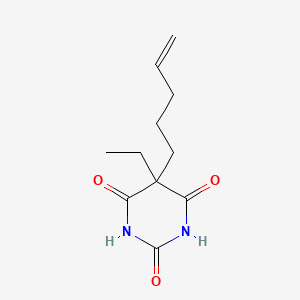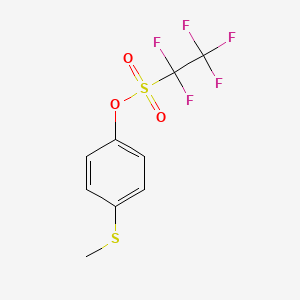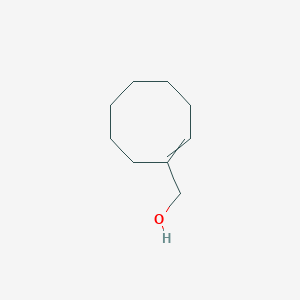
(Cyclooct-1-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclooct-1-en-1-yl)methanol is an organic compound with the molecular formula C₉H₁₆O It features a cyclooctene ring with a methanol group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclooct-1-en-1-yl)methanol can be synthesized through several methods. One common approach involves the reduction of cyclooct-1-en-1-ylmethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclooct-1-en-1-ylmethanone. This process can be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and catalyst type .
Chemical Reactions Analysis
Types of Reactions: (Cyclooct-1-en-1-yl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to cyclooct-1-en-1-ylmethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride for conversion to chlorides, phosphorus tribromide for bromides.
Major Products:
Oxidation: Cyclooct-1-en-1-ylmethanone.
Reduction: Cyclooct-1-en-1-ylmethane.
Substitution: Various substituted cyclooct-1-en-1-yl derivatives.
Scientific Research Applications
(Cyclooct-1-en-1-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Cyclooct-1-en-1-yl)methanol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group. This functional group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in chemical synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
(Cyclooct-1-en-1-yl)methanol can be compared with other similar compounds such as:
Cyclooct-1-en-1-ylmethanone: Differing by the presence of a carbonyl group instead of a hydroxyl group.
Cyclooct-1-en-1-ylmethane: Lacking the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclooct-1-en-1-ylchloride: Formed by substituting the hydroxyl group with a chloride.
Uniqueness: this compound is unique due to its combination of a cyclooctene ring and a hydroxyl group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
cycloocten-1-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h6,10H,1-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYHPKXLRGZBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709766 |
Source


|
| Record name | (Cyclooct-1-en-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56900-55-1 |
Source


|
| Record name | (Cyclooct-1-en-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

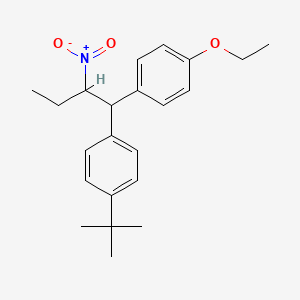
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)



